6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a butyl group and two isopropoxy groups attached to the indoloquinoxaline core
Mechanism of Action
Target of Action
The primary target of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is DNA . This compound, similar to other indolo[2,3-b]quinoxaline derivatives, predominantly intercalates into the DNA helix .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of this compound into the DNA helix affects the normal functioning of the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, contributing to its cytotoxic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and solubility in different solvents can affect its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high solubility, making it a promising candidate for use in nonaqueous redox flow batteries . It has also been reported to show good binding affinity to DNA, which could potentially influence its interactions with various enzymes and proteins .
Molecular Mechanism
It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This process disrupts vital processes for DNA replication, which could potentially explain the cytotoxic effects observed in some studies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated remarkable stability, with a high capacity retention over extended periods of H-cell cycling . This suggests that the compound could have long-term effects on cellular function in both in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, followed by the introduction of the butyl and isopropoxy groups. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indoloquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
- 6H-indolo[2,3-b]quinoxaline
- 2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
- 6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
Uniqueness
What sets this compound apart from its similar compounds is the presence of the butyl and isopropoxy groups, which confer unique chemical properties and potential biological activities. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZGXGFBQENQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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